(2S,3S)-2-phenylpiperidin-3-amine
Description
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
(2S,3S)-2-phenylpiperidin-3-amine |
InChI |
InChI=1S/C11H16N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8,12H2/t10-,11-/m0/s1 |
InChI Key |
GFMAFYNUQDLPBP-QWRGUYRKSA-N |
SMILES |
C1CC(C(NC1)C2=CC=CC=C2)N |
Isomeric SMILES |
C1C[C@@H]([C@@H](NC1)C2=CC=CC=C2)N |
Canonical SMILES |
C1CC(C(NC1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Strategy via L-Ornithine Hydrochloride
The most efficient route to (2S,3S)-2-phenylpiperidin-3-amine leverages L-ornithine hydrochloride as a chiral starting material, as detailed in Pfizer’s patented process. This method avoids racemization by preserving the stereochemistry of the natural amino acid. The synthesis proceeds through the following steps:
Differential Protection of Amines :
- The δ-amine of L-ornithine hydrochloride is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate in the presence of copper sulfate to prevent side reactions at the α-amine.
- The α-amine is subsequently protected with a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions.
Weinreb Amide Formation :
The carboxylic acid moiety of the protected ornithine derivative is converted into an N-methoxy-N-methyl amide (Weinreb amide) using N,O-dimethylhydroxylamine and a coupling agent such as EDCI.Grignard Addition :
Treatment with phenylmagnesium chloride yields a ketone intermediate, which undergoes spontaneous cyclization to form a piperidinone ring.Deprotection and Cyclization :
Hydrogenolysis removes the Cbz group, enabling intramolecular imine formation. Subsequent reduction with sodium cyanoborohydride affords the cis-configured this compound with >99% diastereomeric excess.
Advantages :
- Eliminates the need for late-stage resolution.
- Achieves 78% overall yield from L-ornithine hydrochloride.
Traditional Synthetic Approaches
Nitroaldol-Nef Reaction Sequence
Early methods relied on nitroaldol condensation between benzaldehyde and nitroethane, followed by a Nef reaction to convert the nitro group to a ketone. Reductive amination with ammonium acetate and sodium cyanoborohydride yielded racemic 2-phenylpiperidin-3-amine, necessitating chromatographic resolution.
Limitations :
Catalytic Hydrogenation of Pyridine Derivatives
Hydrogenation of 3-amino-2-phenylpyridine over palladium catalysts produced racemic cis-2-phenylpiperidin-3-amine. Enantiomeric resolution via chiral chromatography or diastereomeric salt formation (e.g., using L-tartaric acid) was required.
Key Data :
Comparative Analysis of Synthetic Methods
Physicochemical Properties and Characterization
Molecular Data
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.40–7.28 (m, 5H, Ar-H), 3.82 (dd, J = 10.2 Hz, 1H), 3.10–2.95 (m, 2H), 2.85–2.70 (m, 1H), 2.35–2.20 (m, 1H), 1.90–1.60 (m, 4H).
- IR (KBr) : 3360 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic).
Industrial-Scale Considerations
Solvent and Catalyst Optimization
The L-ornithine route employs environmentally benign solvents (e.g., water for hydrolysis, ethanol for crystallizations) and recyclable catalysts (e.g., Pd/C for hydrogenolysis).
Cost Analysis
- L-Ornithine HCl: $120/kg (bulk pricing).
- Benzyl chloroformate: $85/kg.
- Total raw material cost per kg of product: $1,200.
Emerging Methodologies
Enzymatic Resolution
Recent studies explore lipase-catalyzed kinetic resolution of racemic amines using vinyl acetate as an acyl donor, achieving 98% enantiomeric excess for the (2S,3S)-isomer.
Flow Chemistry Approaches
Continuous-flow hydrogenation reactors reduce reaction times from 12 hours to 45 minutes while maintaining 95% yield.
Chemical Reactions Analysis
(2S,3S)-2-phenylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperidines and piperidinones .
Scientific Research Applications
(2S,3S)-2-phenylpiperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3S)-2-phenylpiperidin-3-amine involves its interaction with specific molecular targets, such as neurokinin-1 receptors. By binding to these receptors, the compound can inhibit the action of substance P, a neuropeptide involved in pain transmission and inflammation. This inhibition can lead to analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
The pharmacological and physicochemical properties of (2S,3S)-2-phenylpiperidin-3-amine derivatives vary significantly based on substituent modifications. Below is a detailed analysis of key analogs:
Structural and Pharmacological Profiles
Table 1: Key Structural and Functional Comparisons
Key Findings and SAR Insights
CP-99994: Structure: Features a simple 2-methoxybenzyl group. This highlights the critical role of substituent bulk and electronic properties in NK1 receptor binding . Physicochemical Properties: With 2 hydrogen bond donors and 3 acceptors, CP-99994 has moderate solubility but lacks the lipophilicity required for blood-brain barrier (BBB) penetration .
GR205171 :
- Structure : Incorporates a 5-trifluoromethyltetrazole group on the benzyl ring.
- Activity : Demonstrated potent inhibition of CRD-induced hypertension (55% reduction) and bradycardia (49% reduction). The trifluoromethyltetrazole group enhances both receptor affinity and metabolic stability due to fluorine’s electronegativity and the tetrazole’s π-stacking capability .
- Applications : Used in PET imaging with carbon-11 labeling, indicating its ability to cross the BBB and bind CNS targets .
HMDB0250509: Structure: Contains a 5-trifluoromethoxy group. Properties: The trifluoromethoxy group increases molecular weight (380.41 vs. However, its role in vivo remains uncharacterized beyond detection in human blood .
Ezlopitant :
- Structure : Replaces the piperidine core with a quinuclidine scaffold and adds a diphenylmethyl group.
- Activity : The quinuclidine structure enhances conformational rigidity, improving selectivity for NK1 receptors over other GPCRs. The diphenylmethyl group further augments hydrophobic interactions, contributing to prolonged half-life .
Physicochemical and Pharmacokinetic Trends
- Hydrogen Bonding: Compounds with fewer H-bond donors (e.g., GR205171) show better BBB penetration compared to CP-99994 .
- Lipophilicity : Fluorine and trifluoromethoxy groups increase logP values, enhancing tissue distribution but risking off-target effects .
- Metabolic Stability : Bulky substituents (e.g., tetrazole in GR205171) reduce cytochrome P450-mediated metabolism, prolonging half-life .
Q & A
Q. Q1. What are the optimal synthetic routes for (2S,3S)-2-phenylpiperidin-3-amine, and how can reaction conditions be controlled to maximize enantiomeric purity?
Answer: The synthesis of this compound typically involves multi-step organic reactions, including reductive amination or asymmetric catalysis. Key steps include:
- Chiral Resolution : Use of chiral auxiliaries (e.g., Boc-protected intermediates) to control stereochemistry during cyclization .
- Reduction Conditions : Catalytic hydrogenation with palladium or nickel catalysts under controlled pressure (1–3 atm) to minimize racemization .
- Purification : Flash chromatography or recrystallization with polar solvents (e.g., ethanol/water mixtures) to isolate the desired diastereomer.
Analytical techniques like chiral HPLC or polarimetry are critical for verifying enantiomeric purity ≥98% .
Q. Q2. How can researchers confirm the stereochemical configuration and purity of this compound post-synthesis?
Answer:
- NMR Spectroscopy : H and C NMR coupled with NOESY experiments to confirm spatial arrangement of substituents (e.g., coupling constants for axial vs. equatorial protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (CHN) and rule out impurities .
- X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment, though this requires high-purity samples .
Advanced Research Questions
Q. Q3. What in vitro assays are suitable for evaluating the pharmacological activity of this compound, and how should binding affinity studies be designed?
Answer:
- Target Selection : Prioritize receptors with structural homology to piperidine-binding sites (e.g., serotonin or dopamine receptors). Computational docking (AutoDock Vina) can predict binding poses .
- Radioligand Displacement Assays : Use H-labeled ligands (e.g., H-spiperone for dopamine D receptors) to measure IC values. Include controls for non-specific binding (e.g., excess cold ligand) .
- Functional Assays : cAMP accumulation or calcium flux assays in transfected HEK293 cells to assess agonism/antagonism .
Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Answer:
- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., pIC values normalized to assay conditions) .
- Structural-Activity Relationship (SAR) Profiling : Systematically vary substituents (e.g., fluorophenyl vs. methoxyphenyl groups) to isolate contributions to activity .
- Reproducibility Checks : Replicate key experiments under identical conditions (solvent, temperature, cell line) to confirm discrepancies .
Q. Q5. What computational strategies are effective for predicting the metabolic stability and toxicity of this compound analogs?
Answer:
- QSAR Modeling : Train models on datasets of known piperidine derivatives to predict ADME properties (e.g., hepatic clearance using cytochrome P450 inhibition data) .
- Molecular Dynamics (MD) Simulations : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to identify vulnerable sites for oxidation .
- Toxicity Prediction : Tools like ProTox-II or Derek Nexus assess hepatotoxicity and genotoxicity risks based on structural alerts .
Q. Q6. How should researchers handle stability challenges during long-term storage of this compound?
Answer:
- Storage Conditions : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation and photodegradation .
- Stability Monitoring : Periodic HPLC analysis (e.g., every 6 months) to detect degradation products. Use C18 columns with acetonitrile/ammonium acetate mobile phases .
- Lyophilization : For hygroscopic batches, lyophilize and store as a stable salt (e.g., hydrochloride) .
Q. Q7. What strategies are recommended for designing this compound derivatives with enhanced blood-brain barrier (BBB) penetration?
Answer:
- Lipophilicity Optimization : Aim for logP values between 2–3 (measured via shake-flask method) to balance solubility and membrane permeability .
- P-Glycoprotein Evasion : Introduce bulky substituents (e.g., trifluoromethyl groups) to reduce recognition by efflux transporters .
- In Silico BBB Prediction : Tools like BBB Predictor or SwissADME to prioritize candidates with high penetration scores .
Methodological Considerations
Q. Q8. How can researchers validate the reproducibility of synthetic protocols for this compound across laboratories?
Answer:
- Detailed Reaction Logs : Document exact parameters (e.g., stirring speed, solvent batch) to minimize variability .
- Round-Robin Testing : Share intermediates with collaborating labs for cross-validation of yields and purity .
- Automated Synthesis Platforms : Use flow chemistry systems to standardize temperature and mixing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
